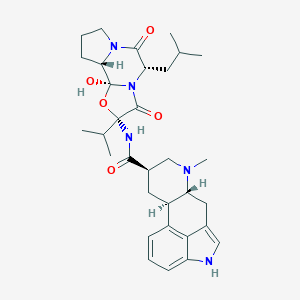
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
Overview
Description
“N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine” is a derivative of the signaling molecule and enzyme cofactor NAD+ . It has been conjugated to various matrices, including sepharose and dextran, for affinity chromatography of NAD±dependent enzymes .
Molecular Structure Analysis
“N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine” has a complex molecular structure. It is known to form hydrogen bonds with thymine, similar to adenine . This property is crucial for its role in DNA and RNA methylation.Chemical Reactions Analysis
“N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine” is involved in various chemical reactions. For instance, it plays a role in the deamination of adenines, resulting in the formation of hypoxanthine bases .Scientific Research Applications
Synthesis of Amine-Modified Spherical Nanocellulose Aerogels
The compound N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS), which is structurally similar to “N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine”, has been used in the synthesis of amine-modified spherical nanocellulose aerogels . The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS . These aerogels could potentially be applied to capture CO2 via covalent bonding .
Synthetic Life with Alternative Nucleic Acids as Genetic Materials
The compound has potential applications in the field of synthetic biology. A series of xenobiotic-nucleic acids (XNAs) are synthesized by replacing natural bases, sugars, and phosphate linkages with their unnatural counterparts . This could potentially lead to the storage and propagation of genetic information being achieved in vivo by expanding genetic systems with XNAs .
N-(2-Aminoethyl) Acetamide Additive Enables Phase Transition
The formation of a chemical bond and hydrogen bond between N-(2-aminoethyl) acetamide and perovskite reduces the potential barrier in the phase-transition process from an intermediate yellow phase to a final black phase . This leads to a high-quality and phase-pure α-FAPbI3 perovskite .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is suggested that the compound may interact with enzymes such ascytokinin oxidase/dehydrogenase (CKO/CKX) . CKO/CKX plays a crucial role in maintaining a balanced level of cytokinins in plants .
Mode of Action
It is known that ckx cleaves cytokinins by cleaving its n6-substituted side chain, which, in turn, produces the unsaturated aldehyde 3-methyl-2-butenal and adenine . Inhibition of CKX by various chemical and molecular approaches induces cytokinin aggregation in various tissues .
Biochemical Pathways
It is suggested that the compound may influence the cytokinin biosynthesis and metabolism pathways .
Result of Action
It is suggested that the compound may increase grain yield and resistance to abiotic stresses .
properties
IUPAC Name |
6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKEBLSRILDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622857 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine | |
CAS RN |
252944-01-7 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














